Ethyl 4-oxobutanoate
Overview
Description
Ethyl 4-oxobutanoate, also known as ethyl succinyl chloride, is a chemical compound with the molecular formula C6H10O3 . It has a molecular weight of 130.14 . It is a liquid in its physical form .
Synthesis Analysis
Ethyl 4-oxobutanoate can be synthesized through various chemical reactions. For instance, a NaH-promoted cycloaddition between azadienes and ethyl 4-bromo-3-oxobutanoate can yield a series of benzindenoazepines .
Molecular Structure Analysis
The molecular structure of Ethyl 4-oxobutanoate consists of 6 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3 .
Chemical Reactions Analysis
Ethyl 4-oxobutanoate can undergo various chemical reactions. For example, it can participate in a Knoevenagel condensation with aromatic aldehydes . This reaction can yield ethyl 2-chloroacetyl-3-arylpropenoates .
Physical And Chemical Properties Analysis
Ethyl 4-oxobutanoate is a liquid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 183.1±23.0 °C at 760 mmHg . The vapour pressure of this compound is 0.8±0.3 mmHg at 25°C . It has a molar refractivity of 31.8±0.3 cm3 .
Scientific Research Applications
Versatile Intermediate in Organic Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of ethyl 4-oxobutanoate, is a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. It is particularly useful in rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the production of various heterocycles like trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).
Synthesis and Structure Analysis : Ethyl 4-oxobutanoate derivatives have been synthesized using the Knoevenagel condensation reaction, with their structures characterized by methods like NMR, Mass spectra, and X-ray diffraction. These derivatives demonstrate interesting crystal structures and have been analyzed for properties like antimicrobial activities (Kariyappa et al., 2016; Kumar et al., 2016).
Antioxidant Properties : Derivatives of ethyl 4-oxobutanoate, particularly those involving 4-hydroxycoumarin, have been studied for their antioxidant properties. These compounds have shown significant activity in various antioxidant assays (Stanchev et al., 2009).
Growth-Regulating Activity in Agriculture : Certain 4-hydroxycoumarin derivatives, including ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, have been tested for growth-regulating activity on plants like soybeans. These studies are significant for understanding the impact of such compounds on plant growth and development (Stanchev et al., 2010).
Bioreduction in Biocatalysis : Ethyl 4-oxobutanoate derivatives have been a subject of biocatalysis research, with studies focusing on their reduction to various compounds using different microorganisms. This research is crucial for developing environmentally friendly and efficient methods for producing chemical intermediates (Xu et al., 2006; Zhang et al., 2008).
Safety And Hazards
Ethyl 4-oxobutanoate can cause severe skin burns and eye damage . It may cause respiratory irritation and is toxic if swallowed or in contact with skin . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are advised .
properties
IUPAC Name |
ethyl 4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMPHCGACBODIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143879 | |
Record name | Ethyl 4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-oxobutanoate | |
CAS RN |
10138-10-0 | |
Record name | Butanoic acid, 4-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10138-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-oxobutanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 4-OXOBUTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0592D2Y8Z0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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